6-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
CAS No.: 944401-67-6
Cat. No.: VC0113326
Molecular Formula: C11H16BFN2O2
Molecular Weight: 238.069
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 944401-67-6 |
|---|---|
| Molecular Formula | C11H16BFN2O2 |
| Molecular Weight | 238.069 |
| IUPAC Name | 6-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine |
| Standard InChI | InChI=1S/C11H16BFN2O2/c1-10(2)11(3,4)17-12(16-10)7-5-6-8(14)15-9(7)13/h5-6H,1-4H3,(H2,14,15) |
| Standard InChI Key | URUHDSKWFVRYIP-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)N)F |
Introduction
Chemical Identity and Structure
Fundamental Identification
6-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is an organoboron compound that contains a pyridine ring with specific functional group substitutions. The compound features a fluorine atom at position 6, a pinacol boronate ester group at position 5, and an amino group at position 2 of the pyridine ring. This specific arrangement of functional groups contributes to its chemical reactivity and utility in organic synthesis applications.
The compound was first registered in chemical databases in 2012, with the most recent update to its record occurring on April 5, 2025, indicating ongoing research interest and potential applications in current chemical studies.
Chemical Identifiers and Properties
The compound is uniquely identified through various chemical nomenclature systems and possesses specific physicochemical properties as outlined in Table 1.
Table 1: Chemical Identifiers and Properties of 6-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
| Property | Value |
|---|---|
| CAS Registry Number | 944401-67-6 |
| Molecular Formula | C₁₁H₁₆BFN₂O₂ |
| Molecular Weight | 238.07 g/mol |
| InChI | InChI=1S/C11H16BFN2O2/c1-10(2)11(3,4)17-12(16-10)7-5-6-8(14)15-9(7)13/h5-6H,1-4H3,(H2,14,15) |
| InChIKey | URUHDSKWFVRYIP-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)N)F |
| Physical State | Solid |
The compound belongs to the class of organoboron compounds, specifically boronic acid pinacol esters, which are widely used as building blocks in organic synthesis.
Structural Features
The structure of 6-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine consists of several key components:
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A pyridine ring serving as the core structure
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A fluorine atom at position 6 of the pyridine ring
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A pinacol boronate ester group at position 5
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An amino group at position 2
This specific arrangement creates a molecule with distinct reactivity patterns. The boronate ester group serves as a masked form of a boronic acid, which can participate in various coupling reactions. The fluorine substituent modifies the electronic properties of the pyridine ring, while the amino group at position 2 provides additional functionality for potential derivatization.
Synthesis Methods
General Synthetic Approaches
Chemical Reactivity
Boronate Ester Chemistry
As a pinacol boronate ester, 6-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine exhibits characteristic reactivity patterns that make it valuable for synthetic applications. The boronate ester function serves as a protected form of a boronic acid, providing enhanced stability during storage and handling while retaining the ability to participate in various transformations.
Key reactions involving the boronate ester moiety include:
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Suzuki-Miyaura cross-coupling reactions with aryl and vinyl halides
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Chan-Lam coupling with amines, alcohols, and thiols
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Oxidative conversions to the corresponding hydroxylated derivative
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Transmetalation reactions to form other organometallic intermediates
These reactions allow for the incorporation of the 2-amino-6-fluoropyridine scaffold into more complex molecular structures, making it a valuable synthetic intermediate.
Pyridine Ring Functionalization
The pyridine core of the compound provides additional opportunities for chemical transformations:
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Nucleophilic substitution reactions, particularly at position 4
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Directed metalation for further functionalization
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Coordination to metal centers through the pyridine nitrogen
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Hydrogen bonding interactions via the amino group
The combination of the boronate ester functionality with the substituted pyridine ring creates a synthetically versatile building block with multiple reaction pathways available.
Applications and Significance
Pharmaceutical Applications
6-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine has potential applications in pharmaceutical development as a building block for the synthesis of biologically active compounds. Fluorinated pyridine derivatives have gained significant attention in medicinal chemistry due to their unique properties:
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Enhanced metabolic stability compared to non-fluorinated analogs
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Modified electronic properties affecting binding interactions
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Altered lipophilicity influencing pharmacokinetic properties
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Potential for 18F radioisotope incorporation for imaging applications
The boronate ester functionality provides a convenient handle for incorporation of the fluoropyridine scaffold into drug candidates through cross-coupling reactions. This allows medicinal chemists to access novel chemical space and explore structure-activity relationships in drug discovery programs.
Material Science Applications
Beyond pharmaceutical applications, fluorinated pyridine boronate esters like 6-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine may find utility in materials science:
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As building blocks for conjugated polymers with optoelectronic properties
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In the development of fluorinated liquid crystals
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As components in self-assembling supramolecular structures
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In the preparation of coordination polymers and metal-organic frameworks
The combination of fluorine substitution and boron chemistry provides unique opportunities for materials design and development.
Related Compounds
Structural Analogs
Several structurally related compounds share similarities with 6-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine, as summarized in Table 2:
Table 2: Structural Analogs of 6-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
|---|---|---|---|---|
| 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | 444120-95-0 | C₁₁H₁₅BFNO₂ | 223.05 | Lacks amino group at position 2 |
| 6-Fluoropyridine-2-boronic acid | 916176-61-9 | C₅H₅BFNO₂ | 140.91 | Contains boronic acid instead of pinacol ester; different substitution pattern |
| 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine | 1176723-60-6 | C₁₁H₁₇BN₂O₂ | 220.08 | Lacks fluorine; amino group at position 3 |
These structural analogs share common synthetic approaches and often exhibit similar reactivity patterns, though with important differences based on their specific substitution patterns.
Comparative Reactivity
The reactivity of 6-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine can be compared with its structural analogs to understand the impact of specific structural features:
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The presence of the 2-amino group enhances nucleophilicity at the pyridine nitrogen and provides a handle for further functionalization
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The 6-fluoro substituent modifies the electronic properties of the pyridine ring, affecting its reactivity in coupling reactions
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The pinacol boronate ester provides enhanced stability compared to the corresponding boronic acid while maintaining similar reactivity in cross-coupling reactions
These differences in reactivity make each compound suitable for specific synthetic applications and allow chemists to select the most appropriate building block based on their synthetic targets.
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